molecular formula C6H2F3NO B6251625 2,3,6-trifluoropyridine-4-carbaldehyde CAS No. 1261269-91-3

2,3,6-trifluoropyridine-4-carbaldehyde

Cat. No.: B6251625
CAS No.: 1261269-91-3
M. Wt: 161.08 g/mol
InChI Key: ZATSBEOZHQIYHS-UHFFFAOYSA-N
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Description

2,3,6-trifluoropyridine-4-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H2F3NO and a molecular weight of 161.08 g/mol . This compound is characterized by the presence of three fluorine atoms at positions 2, 3, and 6 on the pyridine ring, and an aldehyde group at position 4. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-trifluoropyridine-4-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate reagents to introduce the aldehyde group at the desired position . The reaction conditions often require the use of strong bases and controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3,6-trifluoropyridine-4-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include 2,3,6-trifluoropyridine-4-carboxylic acid, 2,3,6-trifluoropyridine-4-methanol, and various substituted pyridine derivatives depending on the nucleophiles used.

Scientific Research Applications

2,3,6-trifluoropyridine-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a precursor for the development of fluorinated bioactive molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,6-trifluoropyridine-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of the electron-withdrawing fluorine atoms and the reactive aldehyde group. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,6-trifluoropyridine-4-carbaldehyde include other fluorinated pyridine derivatives such as 2,3,5-trifluoropyridine-4-carboxylic acid and 2,3,6-trifluoropyridine-4-methanol .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

2,3,6-trifluoropyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO/c7-4-1-3(2-11)5(8)6(9)10-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATSBEOZHQIYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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